![molecular formula C23H18N4O6 B11707430 4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11707430.png)
4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-DINITROBENZOYL)-7-METHYL-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. This specific compound is characterized by the presence of a 3,5-dinitrobenzoyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DINITROBENZOYL)-7-METHYL-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE typically involves multiple steps:
Formation of 3,5-Dinitrobenzoyl Chloride: This is achieved by reacting 3,5-dinitrobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.
Condensation Reaction: The 3,5-dinitrobenzoyl chloride is then reacted with an appropriate amine to form the benzodiazepine core structure.
Cyclization: The intermediate product undergoes cyclization to form the final tetrahydro-1H-1,4-benzodiazepin-2-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, which can have different pharmacological properties .
Scientific Research Applications
4-(3,5-DINITROBENZOYL)-7-METHYL-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,5-DINITROBENZOYL)-7-METHYL-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include the GABA_A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
4-(3,5-DINITROBENZOYL)-7-METHYL-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is unique due to the presence of the 3,5-dinitrobenzoyl group, which imparts distinct chemical reactivity and potential pharmacological effects . This structural feature differentiates it from other benzodiazepines and may offer unique therapeutic benefits .
Properties
Molecular Formula |
C23H18N4O6 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C23H18N4O6/c1-14-7-8-20-19(9-14)22(15-5-3-2-4-6-15)25(13-21(28)24-20)23(29)16-10-17(26(30)31)12-18(11-16)27(32)33/h2-12,22H,13H2,1H3,(H,24,28) |
InChI Key |
YWUHEPNEAJGDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


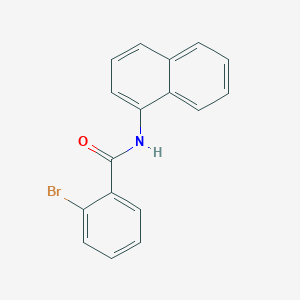
![Propyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11707355.png)
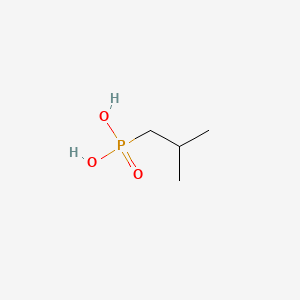
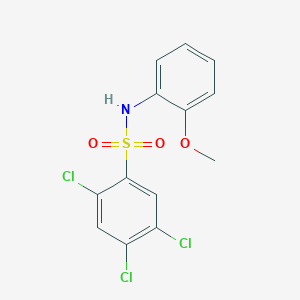
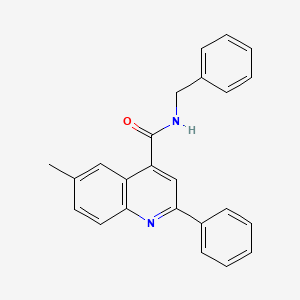

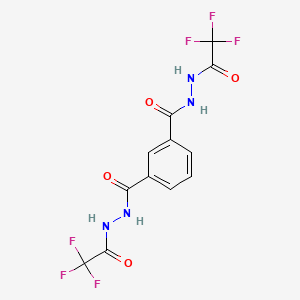
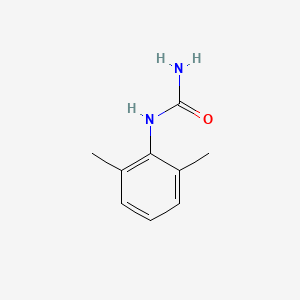
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)


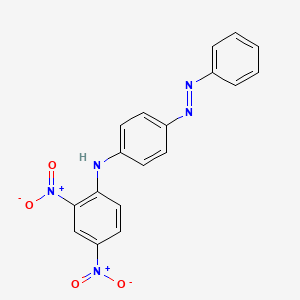
![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)
